N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide
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Description
“N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide” is a chemical compound that belongs to the class of organic compounds known as carbazoles . Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . This compound has a linear formula of C23H20Cl2N2O3 and a molecular weight of 443.333 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula: C23H20Cl2N2O3 . This indicates that the compound contains 23 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Antioxidant Activity
Derivatives of N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide have also been explored for their antioxidant properties. Coordination complexes constructed from pyrazole-acetamide derivatives, for instance, have been synthesized and characterized, revealing significant antioxidant activity. These complexes show promise due to their ability to scavenge free radicals, which is crucial in the prevention of oxidative stress-related diseases (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Activities
Research has also shown that N-(2-hydroxy phenyl) acetamide derivatives exhibit anti-inflammatory and analgesic activities. A study on adjuvant-induced arthritic rats demonstrated that administration of N-(2-hydroxy phenyl) acetamide significantly reduced inflammation and pain, showcasing its potential as a therapeutic agent for arthritis and related inflammatory conditions (Jawed et al., 2010).
properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)24-17-10-12-19(13-11-17)28-15-18(27)14-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,18,27H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCYMKGYKNDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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